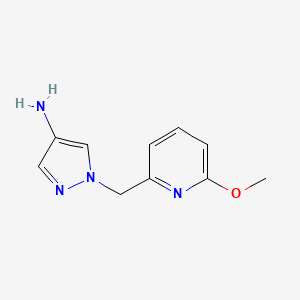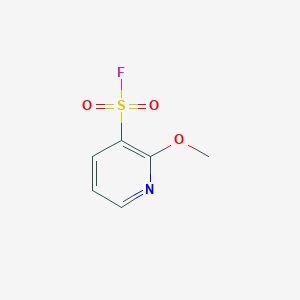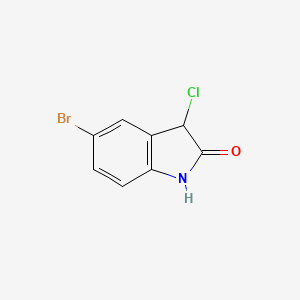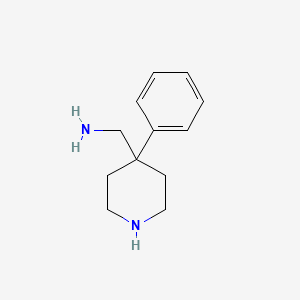![molecular formula C5H9NO B13521232 2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
2-Azabicyclo[2.1.1]hexan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[211]hexan-4-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexan-4-ol typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . Another approach utilizes photochemistry, specifically [2 + 2] cycloaddition, to create new building blocks that can be further derivatized .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the batchwise, multigram preparation method mentioned above can be scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.1]hexan-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Azabicyclo[2.1.1]hexan-4-ol has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexan-4-ol involves its interaction with molecular targets through its unique bicyclic structure. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Similar in structure but lacks the nitrogen atom.
Bicyclo[1.1.1]pentane: Another bicyclic compound with different ring sizes and properties.
Cubane: A highly strained bicyclic compound with unique chemical properties.
Uniqueness
2-Azabicyclo[2.1.1]hexan-4-ol is unique due to the presence of the nitrogen atom within its bicyclic ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
2-azabicyclo[2.1.1]hexan-4-ol |
InChI |
InChI=1S/C5H9NO/c7-5-1-4(2-5)6-3-5/h4,6-7H,1-3H2 |
InChI Key |
JPBJBTWGJUNQGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)


![2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid](/img/structure/B13521196.png)

![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)







